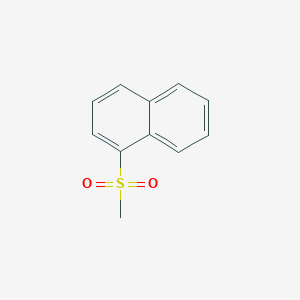

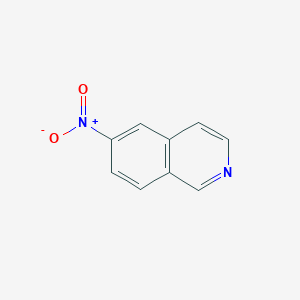

![molecular formula C5H4N4O2 B1610138 imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 67410-57-5](/img/structure/B1610138.png)

imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Vue d'ensemble

Description

Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a chemical compound recognized as an important scaffold in medicinal chemistry . It has been used for the design of ligands for various enzymes, such as focal adhesion kinase, activated Cdc42-associated tyrosine kinase 1, dipeptidyl peptidase IV, and phosphodiesterase 5 .

Synthesis Analysis

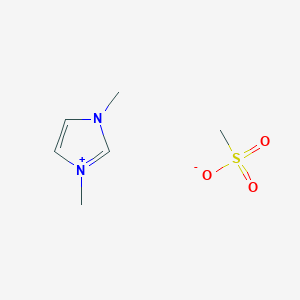

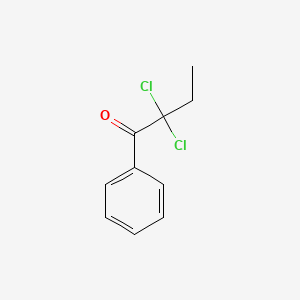

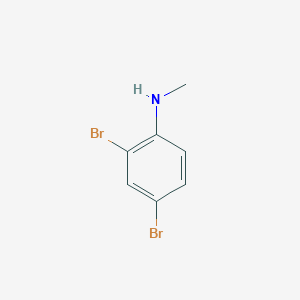

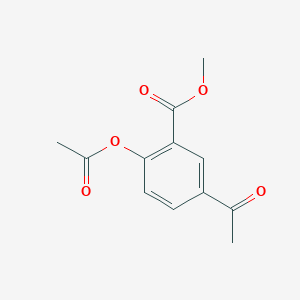

The synthesis of imidazo[1,2-a][1,3,5]triazine derivatives involves an I2-mediated annulation of 2-amino [1,3,5]triazines and ketones . Electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines . Another class of imidazo[1,2-a][1,3,5]triazines tethered with an additional 1,2-dicarbonyl motif is obtained by changing the reaction conditions .

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a][1,3,5]triazine derivatives include the annulation of the imidazole ring onto substituted 1,3,5-triazines . The two most common approaches utilize reactions of 2-amino-1,3,5-triazines with α-haloaldehydes/ketones or chalcones, and intramolecular cyclizations of 2-amino-1,3,5-triazines substituted at the amino group .

Applications De Recherche Scientifique

-

Chemical Synthesis

- Summary of Application : Imidazo[1,2-a][1,3,5]triazine derivatives can be synthesized from 2-amine-[1,3,5]triazines with ketones . This process involves an I2-mediated annulation of 2-amino[1,3,5]triazines and ketones .

- Methods of Application : The method involves functionalizing electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, with 2-amino-[1,3,5]triazines . By changing the reaction conditions, another class of imidazo[1,2-a][1,3,5]triazines tethered with an additional 1,2-dicarbonyl motif can be obtained .

- Results or Outcomes : The new methods are practically straightforward and applicable on a gram scale .

-

Medicinal Chemistry

- Summary of Application : The imidazo[1,2-a][1,3,5]triazine ring system is recognized as an important scaffold in medicinal chemistry . It has been successfully used for the design of ligands for various enzymes and receptors .

- Methods of Application : The specific methods of application in medicinal chemistry would depend on the specific enzyme or receptor being targeted .

- Results or Outcomes : The well-defined targets for imidazo[1,2-a][1,3,5]triazines include a variety of enzymes, such as focal adhesion kinase, activated Cdc42-associated tyrosine kinase 1, dipeptidyl peptidase IV, and phosphodiesterase 5 . This scaffold has also been used for the design of ligands for μ-opioid and A1 adenosine receptors .

-

Pharmaceuticals

- Summary of Application : The imidazo[1,2-a][1,3,5]triazine moiety can be found in the molecules of many active pharmaceutical ingredients . For example, it is present in zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

- Methods of Application : The specific methods of application in pharmaceuticals would depend on the specific drug being synthesized .

- Results or Outcomes : The pharmacological potential of imidazo[1,2-a][1,3,5]triazines as anti-cancer, anti-viral, and anti-diabetic agents has been well documented in the literature .

-

Fluorescent Probes

- Summary of Application : Imidazo[1,2-a][1,3,5]triazine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

- Methods of Application : The specific methods of application as fluorescent probes would depend on the specific ions being detected .

- Results or Outcomes : The use of these compounds as fluorescent probes has allowed for the detection of specific ions in a variety of settings .

-

Antimicrobial Activity

- Summary of Application : 1,3,5-Triazine 4-aminobenzoic acid derivatives, which can include imidazo[1,2-a][1,3,5]triazine derivatives, have been synthesized and evaluated for their antimicrobial activity .

- Methods of Application : The specific methods of application would depend on the specific derivative being synthesized and the specific microbial pathogen being targeted .

- Results or Outcomes : Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

-

Corrosion Inhibition

- Summary of Application : Imidazole pyrimidine and its derivatives, which can include imidazo[1,2-a][1,3,5]triazine derivatives, are potential corrosion inhibitors used to protect steel from environmental corrosion .

- Methods of Application : The specific methods of application would depend on the specific derivative being synthesized and the specific environmental conditions .

- Results or Outcomes : The use of these compounds as corrosion inhibitors has allowed for the protection of steel in a variety of environmental conditions .

Orientations Futures

The broad spectrum of biological activities of imidazo[1,2-a][1,3,5]triazines results in ongoing demand for the development of new practical methods for the synthesis of diversely functionalized imidazo[1,2-a][1,3,5]triazines . Since the first report on the synthesis of the imidazo[1,2-a][1,3,5]triazine ring system 50 years ago, a number of methods for the preparation of compounds with this heterocyclic core have been reported . They typically involve triazine ring construction onto substituted imidazoles or, more often, the annulation of the imidazole ring onto substituted 1,3,5-triazines .

Propriétés

IUPAC Name |

1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-7-3-6-1-2-9(3)5(11)8-4/h1-2H,(H2,6,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWAVYDCTUEOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452030 | |

| Record name | Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |

CAS RN |

67410-57-5 | |

| Record name | Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1610056.png)

![1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1610060.png)

![N-[(E)-(5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl]-N-ethylethanamine](/img/structure/B1610072.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid](/img/structure/B1610076.png)